Spectroscopic Data for tert-butyl (3-hydroxycyclohexyl)carbamate: A Technical Guide
Spectroscopic Data for tert-butyl (3-hydroxycyclohexyl)carbamate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl (3-hydroxycyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the expected and predicted spectroscopic characteristics of this compound.
Due to the limited availability of public domain experimental spectra for tert-butyl (3-hydroxycyclohexyl)carbamate, this guide presents predicted mass spectrometry data alongside expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the known functional groups of the molecule.
Molecular Structure and Properties
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IUPAC Name: tert-butyl N-(3-hydroxycyclohexyl)carbamate
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Synonyms: 3-(Boc-amino)cyclohexanol, N-Boc-3-aminocyclohexanol
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Molecular Formula: C₁₁H₂₁NO₃
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Molecular Weight: 215.29 g/mol
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CAS Number: 610302-03-9 (for stereoisomer mixture)
Spectroscopic Data
The following tables summarize the expected and predicted spectroscopic data for tert-butyl (3-hydroxycyclohexyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). Actual values may vary depending on the solvent and experimental conditions.
Table 1: Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | 1.4 - 1.5 | Singlet | 9H |
| Cyclohexyl -CH₂- | 1.0 - 2.2 | Multiplet | 8H |
| -CH-OH | 3.5 - 4.0 | Multiplet | 1H |
| -CH-NH- | 3.2 - 3.8 | Multiplet | 1H |
| -NH- | 4.5 - 5.5 | Broad Singlet | 1H |
| -OH | Variable (solvent dependent) | Broad Singlet | 1H |
The protons of the tert-butyl group are expected to appear as a sharp singlet around 1.4-1.5 ppm.[1] The cyclohexyl ring protons will present as a complex series of multiplets in the aliphatic region. The methine protons attached to the hydroxyl and carbamate groups are expected to be downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms, respectively. The chemical shift of the N-H and O-H protons is highly dependent on solvent and concentration.
Table 2: Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) |
| -C (CH₃)₃ | ~28 |
| -C (CH₃)₃ | ~80 |
| Cyclohexyl -CH₂- | 20 - 40 |
| -C H-OH | 65 - 75 |
| -C H-NH- | 45 - 55 |
| -C =O | 155 - 157 |
The carbonyl carbon of the carbamate is expected to be the most downfield signal. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic chemical shifts around 80 ppm and 28 ppm, respectively.[2] The carbons of the cyclohexyl ring will appear in the aliphatic region, with the carbons bearing the hydroxyl and carbamate groups shifted downfield.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3550 - 3200 | Strong, Broad |
| N-H (Carbamate) | Stretching | 3450 - 3250 | Medium, Sharp |
| C-H (sp³) | Stretching | 3000 - 2850 | Medium to Strong |
| C=O (Carbamate) | Stretching | 1720 - 1680 | Strong |
| N-H (Carbamate) | Bending | 1550 - 1500 | Medium |
| C-O (Alcohol) | Stretching | 1150 - 1075 | Strong |
The IR spectrum is expected to be dominated by a strong, broad O-H stretching band from the alcohol and a strong C=O stretching absorption from the carbamate group.[3][4] A medium intensity, sharper N-H stretching band is also anticipated.[5] The C-O stretch of the secondary alcohol is a key diagnostic peak.[3]
Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z)
| Ion | Predicted m/z |
| [M+H]⁺ | 216.1594 |
| [M+Na]⁺ | 238.1414 |
| [M+K]⁺ | 254.1153 |
| [M+NH₄]⁺ | 233.1860 |
Data sourced from PubChem.
The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Adducts with sodium and potassium are also likely to be observed, depending on the ionization method and sample preparation.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
Sample Preparation:
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Weigh 5-20 mg of tert-butyl (3-hydroxycyclohexyl)carbamate into a clean, dry vial.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Gently agitate the vial to ensure complete dissolution of the sample.
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If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
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Cap the NMR tube and label it appropriately.
Data Acquisition (¹H and ¹³C NMR):
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Tune and match the probe for the desired nucleus (¹H or ¹³C).
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Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
IR Spectroscopy
Sample Preparation (Thin Solid Film):
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Dissolve a small amount (a few milligrams) of tert-butyl (3-hydroxycyclohexyl)carbamate in a volatile solvent (e.g., dichloromethane or acetone).
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Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
Data Acquisition (FT-IR):
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Obtain a background spectrum of the clean, empty sample compartment.
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Place the salt plate with the sample film in the spectrometer's sample holder.
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Acquire the infrared spectrum of the sample.
Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI):
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Prepare a dilute solution of tert-butyl (3-hydroxycyclohexyl)carbamate in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). A typical concentration is in the range of 1-10 µg/mL.
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The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition (ESI-MS):
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The sample solution is introduced into the ESI source, where it is nebulized and ionized.
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The generated ions are transferred into the mass analyzer.
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The ions are separated based on their mass-to-charge ratio (m/z).
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The detector records the abundance of each ion, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
